molecular formula C23H24N4O2 B3012912 (1-(6-(Furan-2-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone CAS No. 1105233-68-8

(1-(6-(Furan-2-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone

Cat. No. B3012912
CAS RN: 1105233-68-8
M. Wt: 388.471
InChI Key: RJFSNOYOSZJZNK-UHFFFAOYSA-N
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Description

The compound (1-(6-(Furan-2-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone is a synthetic molecule that appears to be a derivative of piperidine and indolin, incorporating furan and pyridazinyl functionalities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related piperidine analogues involves piperidine ring alkylation and reductive amination, followed by lithium aluminum hydride reduction to yield alcohol derivatives, which can then be methylated to produce methyl ether derivatives . Similarly, a furan-containing compound was synthesized through a Povarov cycloaddition reaction followed by N-furoylation . These methods suggest that the synthesis of this compound could potentially involve a combination of these techniques, such as cycloaddition to introduce the furan moiety and subsequent functional group transformations to incorporate the pyridazinyl and indolinyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods such as MS, 1H NMR, 13C NMR, and CHN elemental analysis . Additionally, X-ray diffraction data was used to fully characterize the structure of a furan-containing compound . These techniques would likely be applicable in determining the molecular structure of this compound, providing detailed information about its three-dimensional conformation and electronic environment.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the furan, pyridazinyl, piperidinyl, and indolinyl moieties. Furan is known to undergo Diels-Alder reactions due to its electron-rich nature . The pyridazinyl group could be involved in nucleophilic substitution reactions, while the piperidine and indolinyl rings might undergo electrophilic substitution or participate in the formation of hydrogen bonds due to the presence of nitrogen atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and molecular structure. The presence of heteroatoms and aromatic rings suggests that the compound would exhibit polar characteristics, potentially affecting its solubility in various solvents. The compound's melting point, boiling point, and stability could be inferred from related compounds, which typically show moderate to high stability and a range of melting and boiling points depending on the substitution pattern and molecular weight .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing novel heterocyclic compounds that show promise for various biological applications. For example, the synthesis of new [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones through reactions of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates with hydrazine has been reported. These compounds were tested for their in vivo analgesic and anti-inflammatory activities, showcasing the potential of heterocyclic compounds in therapeutic applications (Demchenko et al., 2015).

Antimicrobial Properties

The development of novel furo- and thieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate has been explored. These compounds were synthesized with the aim of studying their potential antimicrobial properties, indicating the interest in heterocyclic compounds as a source for new antimicrobial agents (Koza et al., 2013).

Potential Therapeutic Agents

Compounds containing furan and pyridazinone structures, such as N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, have been synthesized and characterized. These derivatives are known for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, highlighting the diverse therapeutic applications of such compounds (Bonilla-Castañeda et al., 2022).

Anticancer Activity

Further research into the synthesis of potentially bioactive compounds from natural sources, such as Visnaginone, has led to the creation of derivatives with possible anticancer properties. These compounds are synthesized through various chemical reactions and tested for their biological activities, demonstrating the ongoing interest in developing new anticancer agents from novel chemical structures (Hafez et al., 2001).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, related compounds have been found to inhibit PKB, which is frequently deregulated in cancer. This suggests potential as antitumor agents .

properties

IUPAC Name

[1-[6-(furan-2-yl)pyridazin-3-yl]piperidin-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-16-15-18-5-2-3-6-20(18)27(16)23(28)17-10-12-26(13-11-17)22-9-8-19(24-25-22)21-7-4-14-29-21/h2-9,14,16-17H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFSNOYOSZJZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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